(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine

Description

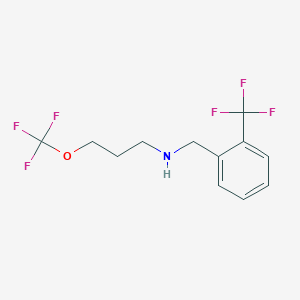

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is a fluorinated amine derivative characterized by two distinct trifluorinated moieties: a 3-trifluoromethoxy-propyl chain and a 2-trifluoromethyl-benzyl group. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents are electron-withdrawing groups that confer unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and resistance to oxidation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C12H13F6NO |

|---|---|

Molecular Weight |

301.23 g/mol |

IUPAC Name |

3-(trifluoromethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |

InChI |

InChI=1S/C12H13F6NO/c13-11(14,15)10-5-2-1-4-9(10)8-19-6-3-7-20-12(16,17)18/h1-2,4-5,19H,3,6-8H2 |

InChI Key |

KDMFKHBXJBQNRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-trifluoromethoxypropyl bromide with 2-trifluoromethylbenzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-propyl ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity and specificity, leading to more potent and selective effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethoxy group in the target compound enhances lipophilicity (logP) compared to non-fluorinated alkoxy chains (e.g., furan-2-ylmethoxy in ).

Physicochemical Properties

Data from analogous compounds highlight trends in physical properties:

- Boiling Points : Fluorinated amines like 3s exhibit moderate boiling points due to increased molecular weight and dipole-dipole interactions .

- ¹⁹F NMR Shifts : The trifluoromethyl group in 3s resonates at δ = -60.90 ppm, typical for -CF₃ moieties. The trifluoromethoxy group in the target compound would likely show a distinct shift near δ = -55 to -60 ppm .

Challenges :

- The trifluoromethoxy group (-OCF₃) is less straightforward to introduce than -CF₃, requiring controlled conditions to avoid side reactions .

Biological Activity

Introduction

The compound (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is an organic molecule notable for its unique structural features, including trifluoromethoxy and trifluoromethyl groups. These functional groups significantly influence its biological activity and pharmacological potential. This article explores the compound's biological activity, synthesis methods, interaction studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound can be categorized as a fluorinated amine due to the presence of an amine functional group. The trifluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Pharmacological Predictions

Computational methods have been employed to predict the pharmacological effects of This compound . These predictions suggest potential activities such as:

- Antimicrobial

- Anticancer

- Neuroactive properties

Similar compounds with trifluoromethyl substitutions have demonstrated enhanced biological activities, indicating that this compound may exhibit comparable effects .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking and receptor binding assays are commonly utilized to study these interactions.

Case Studies and Research Findings

Research has shown that compounds with similar structures often exhibit significant biological activities. For instance, studies on fluorinated amines have revealed their potential in treating various diseases, including cancer and infections.

Comparative Analysis Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Trifluoperazine | Antipsychotic agent | Interacts with dopamine receptors |

| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant, affects serotonin levels |

| Benzylamine | Simple amine structure | Basic amine properties, potential antimicrobial |

This table highlights the diversity within fluorinated amines and their varying biological activities, showcasing the unique positioning of This compound within this class of compounds .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic substitution reactions

- Coupling reactions involving trifluoromethyl groups

- Use of fluorinated reagents to introduce functional groups

These methods allow for the construction of the desired compound while maintaining the integrity of its functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.